Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
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Description
Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H20N2O6S3 and its molecular weight is 492.58. The purity is usually 95%.
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Biological Activity
Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, often referred to as a sulfonamide derivative, has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₁O₅S₂. It features a complex structure that includes a thiophene ring, a sulfonamide group, and an acetyl moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 305.37 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO and ethanol |
CAS Number | Not available |
Anticancer Properties
Research has indicated that compounds containing thiophene rings exhibit significant anticancer activity. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that similar thiophene derivatives could induce apoptosis in human cancer cells by activating caspase pathways, leading to cell death .
Antimicrobial Activity
Sulfonamide derivatives have traditionally been recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. In vitro studies have shown that related compounds can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound may possess anti-inflammatory properties. Thiophene derivatives have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent investigation into the anticancer effects of methyl thiophene derivatives revealed that they could significantly reduce tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various sulfonamide derivatives, including those with thiophene structures. Results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Inflammation Modulation : Research focusing on the anti-inflammatory potential of thiophene derivatives found that they could inhibit NF-kB signaling pathways, leading to decreased levels of TNF-alpha and IL-6 in macrophage models .
Properties
IUPAC Name |
methyl 3-[[2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S3/c1-28-14-7-9-15(10-8-14)32(26,27)23-16-5-3-4-6-18(16)31-13-19(24)22-17-11-12-30-20(17)21(25)29-2/h3-12,23H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHYDULBZDRGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.